molecular formula C12H10INO2S B4056329 (5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B4056329
M. Wt: 359.18 g/mol
InChI Key: CGFGVSKVUJLPRQ-JXMROGBWSA-N
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Description

(5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-iodobenzaldehyde with 3-ethyl-1,3-thiazolidine-2,4-dione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond.

    Substitution: The iodine atom in the benzylidene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinedione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of the iodine atom in the benzylidene ring, which can impart distinct chemical reactivity and biological activity compared to other thiazolidinediones.

Properties

IUPAC Name

(5E)-3-ethyl-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2S/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFGVSKVUJLPRQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)I)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)I)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione
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(5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione
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(5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione
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(5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione
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(5E)-3-ethyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione

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